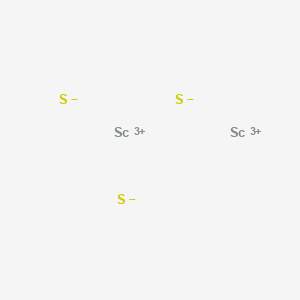
Terbium trifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium trifluoride is a useful research compound. Its molecular formula is F3Tb and its molecular weight is 215.92056 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Probes and Photodynamic Therapy : Terbium-doped gadolinium trifluoride (GdF3) nanoplates have been studied for their potential as optical probes and in photodynamic therapy. These nanoplates exhibit characteristic cathodoluminescence emission peaks, making them promising candidates for in situ light sources in molecular imaging or for exciting photosensitizers in photodynamic therapy (Darafsheh et al., 2014).
Magnetic Drug Carriers : Magnetic drug carriers modified with terbium ions have been synthesized, extending their applications for targeted anticancer radiotherapy and imaging techniques. These carriers are characterized by methods such as transmission electron microscopy and spectrofluorimetry (Nieciecka et al., 2022).
Radiation Defect Studies in Glasses : Terbium-activated oxyfluoride glasses and glass ceramics have been studied using thermally stimulated luminescence and optical absorption techniques. These studies focus on the creation of color centers and TSL peaks depending on the activator type, which can be crucial in understanding the radiation effects in these materials (Elsts et al., 2015).
Electroluminescent Energy Transfer : Research on electroluminescent energy transfer from terbium to neodymium trifluoride in zinc sulphide has been conducted. This study examines the decay time of excited Tb+3 ions, which is essential for understanding energy transfer mechanisms in these materials (Stewart & Dresser, 1979).
Electrochemical Deposition : The electrochemical deposition of terbium from molten salts has been explored, particularly in the context of recycling and reusing terbium in clean energy and defense industries. This research is vital for strategic resource management (Rayaprolu, 2014).
Theranostic Applications : Terbium radioisotopes are researched for their potential in nuclear medicine. The main challenge for their in vivo use is producing them in sufficient quantity. This review discusses the technological aspects and limitations of producing terbium radionuclides for clinical applications (Naskar & Lahiri, 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to interact with various substances in its environment, acting as a strong oxidizer and fluorinating agent .
Mode of Action
Terbium(IV) fluoride is a strong fluorinating agent, emitting relatively pure atomic fluorine when heated . This property allows it to interact with other substances, such as cobalt(III) fluoride, causing it to oxidize into cobalt tetrafluoride .
Biochemical Pathways
For instance, energy migration during luminescence can be minimized by caging the fluorescent centers in a molecular cluster of terbium-fluoride .
Pharmacokinetics
It’s important to note that terbium(iii) fluoride is hard to dissolve in water .
Result of Action
The primary result of terbium fluoride’s action is its ability to emit atomic fluorine when heated . This property is utilized in various chemical reactions, including the oxidation of cobalt(III) fluoride .
Action Environment
The action of terbium fluoride is influenced by environmental factors such as temperature and the presence of other substances. For example, terbium(IV) fluoride hydrolyzes quickly in hot water, producing terbium(III) fluoride and terbium oxyfluoride (TbOF) . Additionally, it can react with substances like potassium chloride and fluorine to produce different compounds .
Properties
| { "Design of the Synthesis Pathway": "Terbium trifluoride can be synthesized by the reaction between terbium oxide and hydrofluoric acid.", "Starting Materials": [ "Terbium oxide (Tb2O3)", "Hydrofluoric acid (HF)" ], "Reaction": [ "Mix terbium oxide and hydrofluoric acid in a reaction vessel.", "Heat the mixture to 150-200°C and maintain this temperature for 12-24 hours.", "Cool the mixture to room temperature and filter the resulting solid.", "Wash the solid with deionized water and dry it at 100-120°C." ] } | |
CAS No. |
13708-63-9 |
Molecular Formula |
F3Tb |
Molecular Weight |
215.92056 g/mol |
IUPAC Name |
terbium(3+);trifluoride |
InChI |
InChI=1S/3FH.Tb/h3*1H;/q;;;+3/p-3 |
InChI Key |
LKNRQYTYDPPUOX-UHFFFAOYSA-K |
SMILES |
F[Tb](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Tb+3] |
| 13708-63-9 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


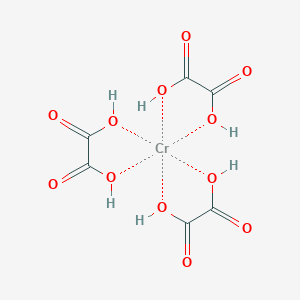

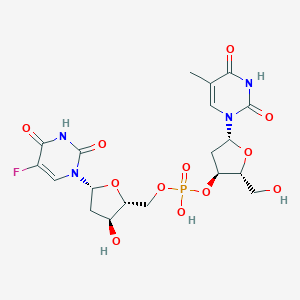

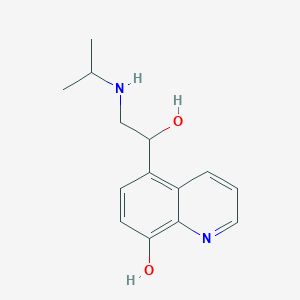
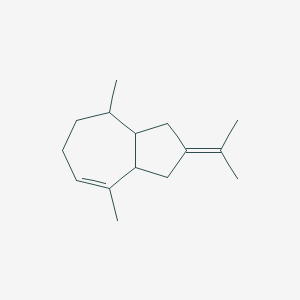

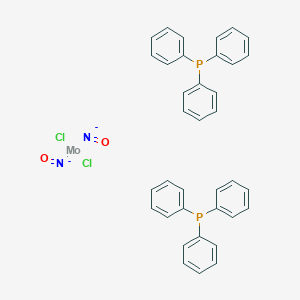

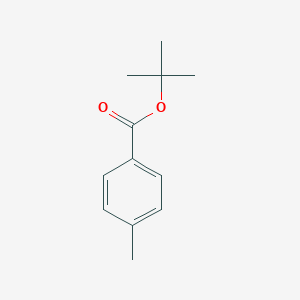
![Spiro[3.4]octan-5-one](/img/structure/B85115.png)
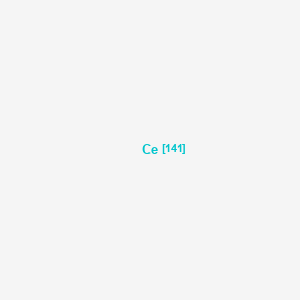
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)
